molecular formula C13H10O3 B1212156 4,5'-Dimethylangelicin CAS No. 4063-41-6

4,5'-Dimethylangelicin

Cat. No. B1212156
CAS RN: 4063-41-6
M. Wt: 214.22 g/mol
InChI Key: PFFGIQUVLUEURV-UHFFFAOYSA-N
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Description

4,5'-Dimethylangelicin is a furanocoumarin.

Scientific Research Applications

DNA Photobinding and Photosensitizing Properties

4,5'-Dimethylangelicin is known for its notable photochemical and photosensitizing characteristics. It demonstrates the ability to form complexes with native DNA, exhibiting higher binding parameters than angelicin. Notably, it photobinds with DNA several times faster than angelicin and similarly to psoralen, without forming crosslinkages, thus acting as a monofunctional reagent. This property is also observed in vivo in Ehrlich ascites tumor cells and E. coli cells (Bordin et al., 1979).

Interaction with DNA and Inhibition of DNA Synthesis

Further research shows that 4,5'-Dimethylangelicin, under irradiation at 365 nm, exhibits a very high photoreactivity towards DNA in vivo, without forming any cross-linkage. It has been observed to cause a strong inhibition of DNA synthesis in Ehrlich ascites tumor cells (Bordon et al., 1978).

Derivatives for Photochemotherapy

A water-soluble derivative of 4,5'-Dimethylangelicin, 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin, shows high photobinding to DNA and significant antiproliferative activity. This suggests its potential for clinical evaluation in photochemotherapeutic treatments for conditions like psoriasis (Guiotto et al., 1981).

Comparative Studies with Psoralen

Studies comparing 4,5'-Dimethylangelicin with psoralen indicate that 4,5'-Dimethylangelicin is less effective in DNA inter-strand cross-linking and demonstrates a stronger antiproliferative activity in Ehrlich cells and in inhibiting T2 phage infectivity. This emphasizes the need for purity in synthetic 4,5'-Dimethylangelicin to maintain its specific photobiological properties (Rodighiero et al., 1981).

Potential in Cancer Therapy

4,5'-Dimethylangelicin has been explored for its potential in cancer therapy. Its ability to inhibit DNA and RNA synthesis in tumor cells and affect the growth of bacterial cultures indicates its significance in antiproliferative applications (Guiotto et al., 1981).

properties

CAS RN

4063-41-6

Product Name

4,5'-Dimethylangelicin

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

4,8-dimethylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C13H10O3/c1-7-5-12(14)16-13-9(7)3-4-11-10(13)6-8(2)15-11/h3-6H,1-2H3

InChI Key

PFFGIQUVLUEURV-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C

Other CAS RN

4063-41-6

synonyms

4,5'-dimethylangelicin

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium (29.8 g, 1.296 mol) in dry, absolute ethanol (1400 ml.) was added to 7-acetoxy-4-methyl-8-(2', 3'-dibromopropyl)coumarin (108.1 g, 0.259 mol). The mixture was allowed to reflux for one hour and 45 minutes with magnetic stirring. The cooled mixture was poured into a mixture of ice (2800 g) and 3.5% HCl (2800 ml.) and stirred. A yellow precipitate was collected by filtration, washed first with three portions (600 ml.) of 5% NaOH, second with one portion (600 ml.) of 3.5% HCl, third with three portions (600 ml.) of water, and then dried in vacuo to obtain crude 4,8-dimethylisopsoralen (48.6 g, 87.6% yield, mp. 160°-174° C.). Recrystallization from 95% ethanol (1500 ml.) gave the pure product (33.7 g, 68% recovery, 61% yield) mp. 176°-178° C. (lit.2 182°-183° C.).
Quantity
29.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2800 g
Type
reactant
Reaction Step Two
Name
Quantity
2800 mL
Type
reactant
Reaction Step Two
Name
7-acetoxy-4-methyl-8-(2', 3'-dibromopropyl)coumarin
Quantity
108.1 g
Type
reactant
Reaction Step Three
Quantity
1400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5'-Dimethylangelicin
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4,5'-Dimethylangelicin

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